![molecular formula C12H12ClFO B15178138 (2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal CAS No. 83706-47-2](/img/structure/B15178138.png)
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal is an organic compound characterized by the presence of a chloro and fluorophenyl group attached to a pentanal backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal typically involves the reaction of 4-fluorobenzaldehyde with chloroacetaldehyde under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-fluorophenol
- 4-Chloro-2-fluorobenzenemethanol
- 2-Fluorophenol
Uniqueness
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal is unique due to its specific combination of chloro and fluorophenyl groups attached to a pentanal backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
83706-47-2 |
|---|---|
分子式 |
C12H12ClFO |
分子量 |
226.67 g/mol |
IUPAC名 |
(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H12ClFO/c1-2-3-10(8-15)12(13)9-4-6-11(14)7-5-9/h4-8H,2-3H2,1H3/b12-10+ |
InChIキー |
YTOXIGMVFIBCBQ-ZRDIBKRKSA-N |
異性体SMILES |
CCC/C(=C(/C1=CC=C(C=C1)F)\Cl)/C=O |
正規SMILES |
CCCC(=C(C1=CC=C(C=C1)F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


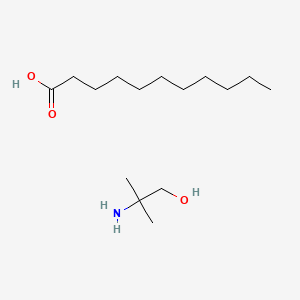
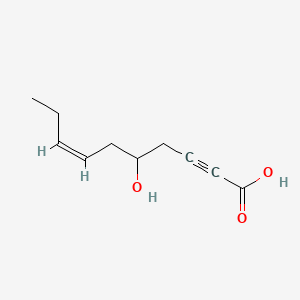


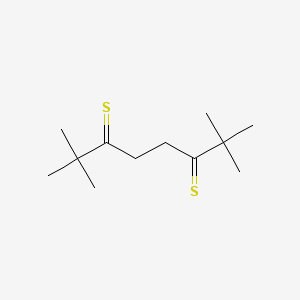
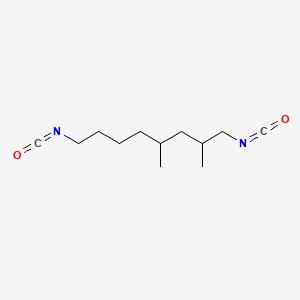
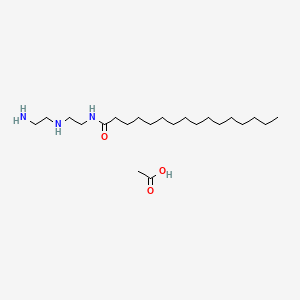
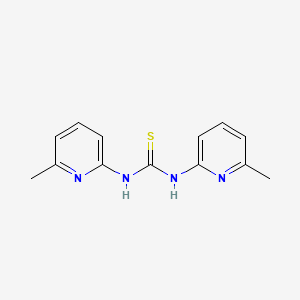
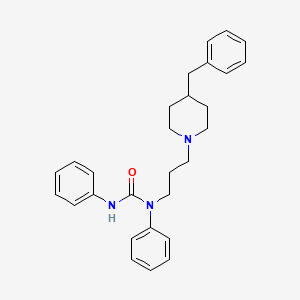
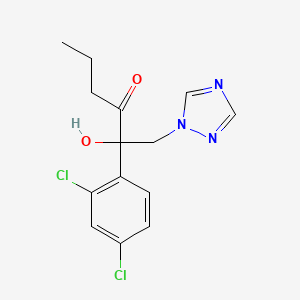

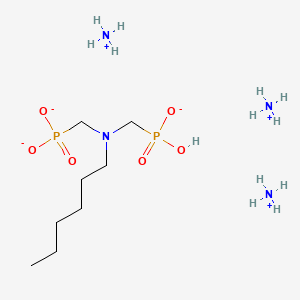
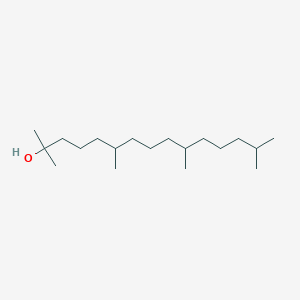
![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
